3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a diphenylmethyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the diphenylmethyl group, and the sulfonamide formation. Common reagents used in these reactions include azepane, diphenylmethanol, and methoxybenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylcarbonyl)benzenecarbothioamide
- 1-azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone
- 3-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-5-ylmethylamine
Uniqueness
3-(azepan-1-ylcarbonyl)-N-(diphenylmethyl)-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not typically observed in similar compounds.
Properties
Molecular Formula |
C27H30N2O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-benzhydryl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H30N2O4S/c1-33-25-17-16-23(20-24(25)27(30)29-18-10-2-3-11-19-29)34(31,32)28-26(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h4-9,12-17,20,26,28H,2-3,10-11,18-19H2,1H3 |
InChI Key |
UCVQKCRXJWOFGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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